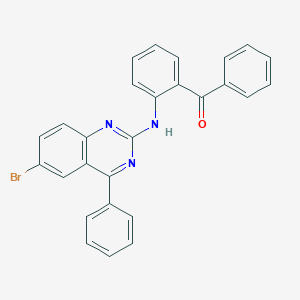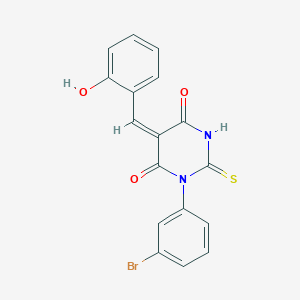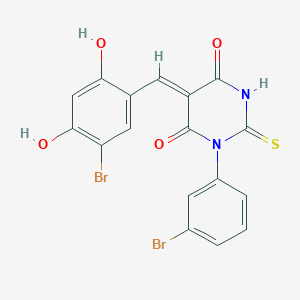
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C28H28N3OS This compound is known for its unique structural features, which include a pyridine ring substituted with cyano and diphenyl groups, and an acetamide moiety attached to a cyclohexyl group
Métodos De Preparación
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Cyano and Diphenyl Groups: The cyano and diphenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group is formed through an acylation reaction.
Attachment of the Cyclohexyl Group: The final step involves the attachment of the cyclohexyl group to the acetamide moiety through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group into corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide can be compared with other similar compounds, such as:
2-(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-N-(2-hydroxy-phenyl)-acetamide: This compound has a hydroxyphenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide: The presence of an acetylphenyl group introduces additional functional groups that can participate in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
336180-16-6 |
|---|---|
Fórmula molecular |
C26H25N3OS |
Peso molecular |
427.6g/mol |
Nombre IUPAC |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C26H25N3OS/c27-17-23-22(19-10-4-1-5-11-19)16-24(20-12-6-2-7-13-20)29-26(23)31-18-25(30)28-21-14-8-3-9-15-21/h1-2,4-7,10-13,16,21H,3,8-9,14-15,18H2,(H,28,30) |
Clave InChI |
ZYASSPMDJXLOMP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canónico |
C1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate](/img/structure/B408980.png)

![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B408982.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B408985.png)

![(5E)-1-(3-ethoxyphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B408988.png)

![(5E)-1-(3-bromophenyl)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408992.png)
![2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B408997.png)
![2-(3-{[4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B408998.png)
![2-(3-{[6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B408999.png)

![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409001.png)

